

Preliminary Studies on the Effects of UC10: A Technical Guide

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Compound of Interest		
Compound Name:	UC10	
Cat. No.:	B1241813	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary findings on the effects of **UC10**, an anti-mouse CTLA-4 monoclonal antibody (clone **UC10**-4F10-11). The content herein is intended for professionals in the fields of immunology, oncology, and drug development, offering a summary of quantitative data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Core Mechanism of Action: CTLA-4 Blockade

UC10 is a monoclonal antibody that targets the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), also known as CD152.[1] CTLA-4 is a critical immune checkpoint receptor expressed on activated T lymphocytes that plays a pivotal role in downregulating immune responses.[1][2] The primary mechanism of action for **UC10** is the blockade of CTLA-4, which prevents its interaction with its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs). [1][2]

Under normal physiological conditions, the binding of CTLA-4 to B7 ligands delivers an inhibitory signal to the T cell, thereby attenuating T-cell activation, proliferation, and cytokine production. This process is crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, this inhibitory signal can be exploited by tumor cells to evade immune surveillance.



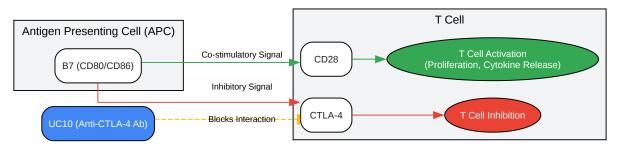
By blocking the CTLA-4:B7 interaction, **UC10** effectively removes this "brake" on the immune system. This allows the co-stimulatory receptor CD28, which also binds to B7 ligands, to predominate, leading to enhanced T-cell activation and a more robust anti-tumor immune response.[1][2]

CTLA-4 Signaling Pathway

The following diagram illustrates the signaling pathway affected by **UC10**. In the presence of **UC10**, the inhibitory signal from CTLA-4 is blocked, leading to sustained T-cell activation through the CD28 pathway.



CTLA-4 Signaling Pathway Inhibition by UC10





Preclinical In Vivo Experimental Workflow for UC10 Cell Culture (e.g., CT26) **Tumor Implantation** (Subcutaneous) **Tumor Growth Monitoring** Randomization into **Treatment Groups** Treatment Administration (UC10 or Isotype Control) Tumor Volume & Body Weight Measurement Endpoint Analysis (Tumor Growth Inhibition, Survival) Ex Vivo Analysis (Optional) (Flow Cytometry of Tumors/Spleens)

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References

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